molecular formula C3H2BrNS B042996 5-Bromoisothiazole CAS No. 54390-97-5

5-Bromoisothiazole

Cat. No. B042996
CAS RN: 54390-97-5
M. Wt: 164.03 g/mol
InChI Key: XNONRNKAYRHZDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromoisothiazole derivatives involves nucleophilic attacks by nucleophiles to produce 5-alkoxy- and 5-hydroxy-isothiazoles. A method described by Stocks, Waite, and Wooldridge (1971) involves the hydrolytic decomposition of the appropriate 5-diazonium fluoroborate to prepare 4-bromo-5-hydroxy-3-methylisothiazole, indicating the reactivity of 5-bromoisothiazole with nucleophiles (Stocks, Waite, & Wooldridge, 1971).

Molecular Structure Analysis

Quantum chemical calculations and vibrational studies provide insight into the molecular structure of isothiazole derivatives. For instance, Gobinath and Xavier (2013) conducted a study on 2-bromo-5-nitrothiazole, revealing the molecule's vibrational modes and thermodynamic properties through experimental and theoretical methods. Their findings highlight the significance of HOMO-LUMO analysis in determining charge transfer within molecules (Gobinath & Xavier, 2013).

Chemical Reactions and Properties

5-Bromoisothiazoles undergo various chemical reactions, including electrophilic substitution and nucleophilic displacement. For example, Davis and White (1969) demonstrated that bromination of 2,1-benzisothiazole under specific conditions yields a mixture of 5- and 7-bromo-2,1-benzisothiazoles, indicating the reactivity of the bromo group in electrophilic substitution reactions (Davis & White, 1969).

Scientific Research Applications

  • Antioxidants and Antihypoxic Agents : Derivatives of 5-Bromoisothiazole have been identified as potential antioxidants and antihypoxic agents. These compounds could be significant in drug development and plant protection products (Bigdan, 2021).

  • Broad-Spectrum Antibiotics : Certain derivatives show potential as broad-spectrum antibiotics, potentially competing with established antibiotics like kanamycin against gram-positive and gram-negative microorganisms (Anonymous, 2020).

  • Central Nervous System Injury Treatments : Condensed 5-aminothiazole derivatives have shown promise as treatments for central nervous system injury caused by iron-dependent lipid peroxidation (Uchikawa et al., 1996).

  • Synthesis of Isothiazoles : 5-Bromoisothiazoles can be converted into various isothiazoles, such as 4-Bromo-5-hydroxy-3-methylisothiazole, by hydrolytic decomposition (Stocks, Waite, & Wooldridge, 1971).

  • Production of Amino-Substituted Derivatives : 3-Bromoisothiazole-5-carbonitriles react with secondary amines like pyrrolidine or morpholine to produce 3-amino-substituted derivatives, which are of interest due to their unique reaction mechanisms and product formation (Kalogirou & Koutentis, 2014).

  • Low Acute Toxicity : Certain 5-thio-substituted triazole derivatives exhibit low acute toxicity, making them potentially safer for use in various applications (Pruglo, Panasenko, & Knysh, 2015).

  • Drug Synthesis : 5-Bromoisothiazole derivatives have been used in the synthesis of potential drugs, as seen in studies assessing the effects of these compounds on the morphological composition of animal blood and biochemical indicators (Ohloblina, Bushuieva, & Parchenko, 2022).

  • Medicinal Chemistry and Drug Discovery : The synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles is beneficial in medicinal chemistry and drug discovery projects, indicating the versatile applications of 5-Bromoisothiazole derivatives (Havel et al., 2018).

  • Anticancer Activity : Some newly synthesized 4-amino-3-(p-methoxybenzyl) derivatives have shown promising anticancer activity against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Safety And Hazards

5-Bromoisothiazole is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapours, or spray, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

5-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONRNKAYRHZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505009
Record name 5-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisothiazole

CAS RN

54390-97-5
Record name 5-Bromoisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54390-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
K Coffey, TJ Blackburn, S Cook, BT Golding, RJ Griffin… - 2012 - journals.plos.org
… 4-methyl-5-bromoisothiazole) and other isothiazoles were synthesised and assayed against Tip60. Although an authentic sample of 4-methyl-5-bromoisothiazole was inactive against …
Number of citations: 141 journals.plos.org
AH Albert, DE O'Brien… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… 5-Bromo-4‘-nitroisothiazole was prepared by nitration of 5-bromoisothiazole. The nitro … This was accomplished by nitration of 5bromoisothiazole (5) to give 5-bromo-4-nitroisothiazole (XII…
Number of citations: 7 onlinelibrary.wiley.com
H YAMANAKA, M SHIRAIwA, E YAMAMOTO… - Chemical and …, 1981 - jstage.jst.go.jp
… For example, 4-iodopyrimidines were reported to undergo bipyrimidinyl formation predominantly," and the reaction of 3-methyl-5-bromoisothiazole (8) under the same conditions gave 3,…
Number of citations: 22 www.jstage.jst.go.jp
MPL Caton, DH Jones, R Slack… - Journal of the Chemical …, 1964 - pubs.rsc.org
The isothiazol-5-yl-lithium compounds react normally with the appropriate reagents to give acids, aldehydes, alkyl, and halogeno-derivatives. The dialkyl-Pbromoisothiazoles were …
Number of citations: 46 pubs.rsc.org
X Zhang, J Wu, Y Luan - Mini reviews in medicinal chemistry, 2017 - ingentaconnect.com
… with 4-methyl-5-bromoisothiazole as the main … -5bromoisothiazole and some derivatives of isothiazoles were synthesized and tested. The result showed that 4-methyl-5bromoisothiazole …
Number of citations: 20 www.ingentaconnect.com
A Casoni, G Celentano, F Clerici, A Contini… - Tetrahedron …, 2009 - Elsevier
… For these reasons, the reactions of oxaziridine (+)-6b with 4-bromo-isothiazole 1e and 5-bromoisothiazole 1f, respectively, are chosen as the model systems. The model is further …
Number of citations: 9 www.sciencedirect.com
J Blackburn, G Molyneaux, A Pitard, CR Rice, MI Page… - academia.edu
… The isothiazole 1,1-dioxide (13a) was converted (93% yield) into the 5bromoisothiazole 1,1-dioxide (15a) and thence to the 5methanesulfonylisothiazole 1,1-dioxide (6a, Ar = 4-…
Number of citations: 0 www.academia.edu
J Blackburn, G Molyneux, A Pitard, CR Rice… - Organic & …, 2016 - pubs.rsc.org
… The isothiazole 1,1-dioxide (13a) was converted (93% yield) into the 5-bromoisothiazole 1,1-dioxide (15a) and thence to the 5-methanesulfonylisothiazole 1,1-dioxide (6a, Ar = 4-MeOC …
Number of citations: 4 pubs.rsc.org
F Hübenett, FH Flock, W Hansel… - … Edition in English, 1963 - Wiley Online Library
… Furthermore, 4-halogenoisothiazoles cannot be nitrated, whereas 3-methyl-5-bromoisothiazole is readily converted into the 4-nitro derivative [7]. Products …
Number of citations: 10 onlinelibrary.wiley.com
A Richters, AN Koehler - Current medicinal chemistry, 2017 - ingentaconnect.com
Histone acetyltransferases (HATs) are epigenetic drivers that catalyze the acetyl transfer from acetyl-CoA to lysines of both histone and non-histone substrates and thereby induce …
Number of citations: 30 www.ingentaconnect.com

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